2-methyl-N-(1-methylpiperidin-4-yl)-2-[4-(propan-2-yl)phenoxy]propanamide
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Overview
Description
2-methyl-N-(1-methylpiperidin-4-yl)-2-[4-(propan-2-yl)phenoxy]propanamide is a synthetic organic compound It is characterized by the presence of a piperidine ring, a phenoxy group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(1-methylpiperidin-4-yl)-2-[4-(propan-2-yl)phenoxy]propanamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions.
Formation of the Propanamide Moiety: The propanamide group can be formed through amide bond formation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenoxy group.
Reduction: Reduction reactions may target the amide group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-methyl-N-(1-methylpiperidin-4-yl)-2-[4-(propan-2-yl)phenoxy]propanamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in receptor studies or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-methyl-N-(1-methylpiperidin-4-yl)-2-[4-(propan-2-yl)phenoxy]propanamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(1-methylpiperidin-4-yl)-2-[4-(propan-2-yl)phenoxy]acetamide
- 2-methyl-N-(1-methylpiperidin-4-yl)-2-[4-(propan-2-yl)phenoxy]butanamide
Uniqueness
The uniqueness of 2-methyl-N-(1-methylpiperidin-4-yl)-2-[4-(propan-2-yl)phenoxy]propanamide may lie in its specific structural features, such as the combination of the piperidine ring and the phenoxy group, which could confer unique biological or chemical properties.
Properties
IUPAC Name |
2-methyl-N-(1-methylpiperidin-4-yl)-2-(4-propan-2-ylphenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-14(2)15-6-8-17(9-7-15)23-19(3,4)18(22)20-16-10-12-21(5)13-11-16/h6-9,14,16H,10-13H2,1-5H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJPYYPTAAZJSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)(C)C(=O)NC2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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